2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-methoxyphenyl substitution at position 3 of the pyrimidine ring and an acetamide group linked via a sulfur atom to an m-tolyl (meta-methylphenyl) moiety.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-3-6-15(11-14)23-19(26)13-30-22-24-18-9-10-29-20(18)21(27)25(22)16-7-4-8-17(12-16)28-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERYBYKWWVYXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. The presence of the methoxyphenyl and m-tolyl moieties enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine show promising antimicrobial properties against various pathogens. For example, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Compounds based on the thieno[3,2-d]pyrimidine scaffold have demonstrated significant anticancer activity in vitro. They have been shown to induce apoptosis in cancer cell lines such as HepG2 and DLD-1 .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. Studies indicate that thieno derivatives can selectively inhibit hPNMT, suggesting potential applications in managing conditions related to catecholamine dysregulation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites of enzymes such as hPNMT, leading to reduced enzymatic activity and subsequent biological effects .
- Cellular Signaling Modulation : By influencing signaling pathways related to cell proliferation and apoptosis, this compound may alter the fate of cancer cells. Its ability to induce apoptosis has been linked to the activation of caspases and other apoptotic markers .
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, derivatives similar to this compound exhibited IC50 values in the low micromolar range against HepG2 cells. The study highlighted the importance of structural modifications in enhancing anticancer potency .
- Antimicrobial Testing : A comparative analysis demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures showed varying degrees of antimicrobial activity against Escherichia coli and Candida albicans, with some exhibiting significant inhibition zones in disk diffusion assays .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and C. albicans | |
| Anticancer | Induces apoptosis in HepG2 cells | |
| Enzyme Inhibition | Inhibits hPNMT activity |
Table 2: Structural Variants and Their Activities
| Compound Variant | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Methoxyphenyl derivative | 5.0 | Anticancer |
| 4-Oxo derivative | 8.5 | Antimicrobial |
| Thieno[3,2-d]pyrimidine analog | 12.0 | Enzyme Inhibition |
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. A study demonstrated that compounds similar to 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide inhibited the proliferation of cancer cells in vitro and in vivo models. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table: Biological Activities of Related Compounds
Case Studies
- Case Study on Antitumor Activity
- Case Study on Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between the target compound and structurally related analogs:
Notes:
- Core Structure: The thieno[3,2-d]pyrimidine core in the target compound differs from thieno[2,3-d]pyrimidine analogs in ring fusion orientation, affecting π-π stacking and binding pocket interactions.
- Acetamide Group : The m-tolyl group in the target compound balances lipophilicity (methyl) and steric accessibility, whereas bulkier groups (e.g., isopropyl) may reduce bioavailability .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the established synthetic routes for this thienopyrimidine-acetamide derivative?
Answer:
Synthesis involves multi-step reactions starting from thienopyrimidine precursors. Key steps include:
- Cyclocondensation : Formation of the thieno[3,2-d]pyrimidinone core using 3-methoxyphenyl substituents under reflux conditions in ethanol or DMF .
- Thioacetylation : Introduction of the thioacetamide moiety via nucleophilic substitution, often using mercaptoacetic acid derivatives and coupling agents like EDCI .
- Final functionalization : Reaction with m-tolylamine to form the acetamide group under basic conditions (e.g., triethylamine) .
Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using -NMR (e.g., δ 10.10 ppm for NHCO) and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Temperature control : Maintain 60–80°C during cyclocondensation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thioacetylation to enhance solubility of intermediates .
- Catalysts : Add triethylamine (1.5 eq) to deprotonate thiol groups and accelerate coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product in >90% purity .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ 10.10 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : HRMS with ESI+ ionization validates molecular weight (e.g., [M+H] at m/z 470.52) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Standardized assays : Reproduce cytotoxicity studies (e.g., MTT assay) using consistent cell lines (e.g., HeLa, MCF-7) and controls .
- Purity verification : Re-test compounds with HPLC to rule out impurities affecting activity .
- Target validation : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like COX-2 or kinases, corroborating in vitro results .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular docking : Simulate binding to kinases (e.g., EGFR) using crystal structures from the PDB. Key interactions include hydrogen bonding with the pyrimidine core and hydrophobic contacts with the m-tolyl group .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC values to guide structural optimization .
Basic: What physicochemical properties are critical for in vitro assays?
Answer:
- Solubility : Test in DMSO (stock solutions) and PBS (working concentrations) using nephelometry .
- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days, with HPLC monitoring .
- LogP : Determine via shake-flask method (expected ~3.5) to predict membrane permeability .
Advanced: How is in vitro toxicity assessed preclinically?
Answer:
- Cell viability : MTT assay in HEK-293 or primary hepatocytes (IC > 50 µM indicates low toxicity) .
- Genotoxicity : Comet assay to detect DNA strand breaks at 10–100 µM .
- In vivo models : Administer 50–200 mg/kg doses in Wistar rats, monitoring liver enzymes (ALT, AST) and renal biomarkers (creatinine) .
Advanced: How does structural modification of the m-tolyl group impact bioactivity?
Answer:
- Electron-withdrawing groups (e.g., nitro): Enhance kinase inhibition (IC reduced by 40% vs. methoxy) but increase cytotoxicity .
- Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce solubility but improve target selectivity .
- Validation : Synthesize analogs (e.g., N-(4-nitrophenyl)) and compare via SPR binding assays .
Basic: What are the key challenges in scaling up synthesis?
Answer:
- Reagent cost : Replace EDCI with cheaper coupling agents (e.g., DCC) for thioacetylation .
- Purification : Transition from column chromatography to recrystallization (ethanol/water, 3:1) for gram-scale batches .
- Yield optimization : Increase from 70% to 85% by slow addition of m-tolylamine during acetamide formation .
Advanced: How to validate enzyme inhibition mechanisms experimentally?
Answer:
- Kinetic assays : Measure using Lineweaver-Burk plots for competitive/non-competitive inhibition .
- ITC : Quantify binding thermodynamics (ΔH, ΔS) for interactions with purified kinases .
- Western blotting : Assess downstream signaling (e.g., phosphorylated ERK1/2) in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
